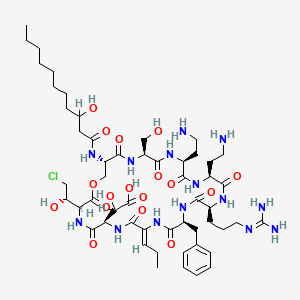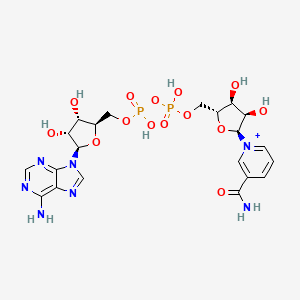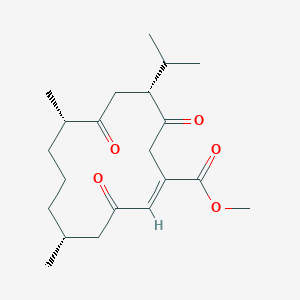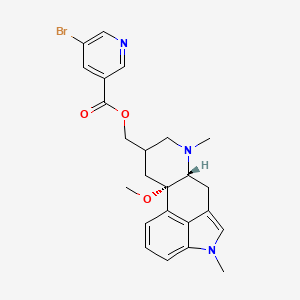
Tetranor 12-HETE
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 12-HETE derivatives, including Tetranor 12-HETE, involves complex chemical processes. Rodriguez et al. (2001) describe the total synthesis of 12(R)-HETE and 12(S)-HETE from racemic glycidol, highlighting key steps such as hydrolytic kinetic resolution and selective oxidation, providing insights into Tetranor 12-HETE synthesis (Rodriguez et al., 2001).
Applications De Recherche Scientifique
Neuromodulatory Effects and Neuroprotection
Tetranor 12-HETE, specifically 12-hydroxyeicosatetraenoic acid (12-HETE), exhibits significant neuromodulatory effects. It is synthesized during ischemia and has been found to attenuate calcium influx and glutamate release in neurons. Moreover, it inhibits AMPA receptor activation, which is critical in protecting neurons from excitotoxicity. This protective action of 12-HETE against neuronal damage is evident in its ability to reduce ischemic injury in the heart and attenuate glutamate-induced calcium influx into neurons, suggesting a potential role in neuroprotective therapies (Hampson & Grimaldi, 2002).
Impact on Mitochondrial Functions
12-HETE is involved in conditions associated with mitochondrial dysfunctions and oxidative stress. In a study, 12-HETE was found to increase intramitochondrial ionized calcium concentration, which stimulates mitochondrial nitric oxide synthase activity. This, in turn, leads to mitochondrial dysfunction by affecting mitochondrial respiration and transmembrane potential. Additionally, 12-HETE can induce apoptosis in cardiac myocytes, providing insights into its role in mitochondrial-related pathologies (Nazarewicz et al., 2007).
Role in Protein Kinase C Activation
Research has also highlighted the synergistic effect of 12-HETE with epidermal growth factor in activating protein kinase C (PKC) in lens epithelial cells. This interaction suggests that 12-HETE, along with growth factors, can modulate cellular signaling pathways, particularly in the context of cell proliferation and differentiation (Zhou, Fariss & Zelenka, 2003).
Contribution to Cardiovascular Pathologies
12-HETE has been implicated in various cardiovascular diseases. For instance, it has been associated with coronary artery disease in type 2 diabetic patients. Elevated levels of 12-HETE in such patients suggest its role in the pathogenesis of atherosclerosis and diabetes, pointing towards its potential as a biomarker or therapeutic target in cardiovascular disease management (Zhang et al., 2013).
Involvement in Cancer Cell Dynamics
12-HETE also plays a role in cancer biology. It has been shown to activate certain signaling pathways like RHO, ROCK, and MLC2, contributing to the breaching of the endothelial barrier by cancer cells. This indicates its potential involvement in metastatic spread and tumor progression, which could be important in developing anti-metastatic therapies (Nguyen et al., 2016).
Mécanisme D'action
Target of Action
Tetranor-12(S)-HETE, also known as 8-Hydroxy-13,14,15,16-tetranor-12-labdanoic acid , is a type of triterpenoid . Triterpenoids are a unique class of compounds that are widely distributed across various plant species .
Mode of Action
It is known to be a metabolite of infused Prostaglandin D2 (PGD2) that is detectable in mouse and human urine . PGD2 is a cyclooxygenase (COX) product of arachidonic acid that activates D prostanoid receptors to modulate vascular, platelet, and leukocyte function .
Biochemical Pathways
Tetranor-12(S)-HETE is involved in the biosynthesis of PGD2 . PGD2 is formed from PGH2, a COX product of arachidonic acid, by the action of either a lipocalin (L)-like or hemopoietic (H) PGD synthase . It is unclear which pgds enzyme predominates under varied conditions in vivo .
Pharmacokinetics
It is known that infusion of PGD2 dose-dependently increases urinary Tetranor-12(S)-HETE .
Result of Action
It is known that PGD2 has been implicated in both the development and resolution of inflammation . Administration of bacterial lipopolysaccharide coordinately elevated Tetranor-12(S)-HETE and 2,3-dinor-11 -PGF2 in volunteers, coincident with a pyrexial and systemic inflammatory response, but both metabolites fell during the resolution phase .
Action Environment
It is known that the species from which triterpenoids like tetranor-12(s)-hete are derived are mainly distributed in africa, asia, and australia , suggesting that these environments may influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4Z,6E,8S,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOVKDIBOBQLRS-ONCCEEIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347576 | |
| Record name | Tetranor-12(S)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetranor 12-HETE | |
CAS RN |
121842-79-3 | |
| Record name | Tetranor-12(S)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does chronic low-dose Cadmium (Cd) exposure impact Tetranor 12-HETE levels in rats, and what does this indicate about Cd's nephrotoxicity?
A2: Metabolomics analysis of kidneys in rats exposed to chronic low-dose Cadmium revealed a significant increase in Tetranor 12-HETE levels compared to the control group. [] This increase was observed alongside alterations in other metabolites related to oxidative stress, amino acid metabolism, fatty acid metabolism, and energy metabolism. [] These findings indicate that Cd exposure induces oxidative stress in the kidneys and disrupts key metabolic pathways, potentially contributing to its nephrotoxic effects. [] Tetranor 12-HETE's elevated levels could be a response to Cd-induced oxidative stress and inflammation within the kidneys.
Q2: Is there a connection between Tetranor 12-HETE and the aging process in the context of myocardial infarction (MI)?
A3: Research suggests that Tetranor 12-HETE might play a role in the dysregulated inflammatory response observed in aging after myocardial infarction (MI). [, ] Studies comparing young and aging mice fed with different diets (standard and high-fat) after MI showed that aging mice, particularly those on a high-fat diet, exhibited higher levels of pro-inflammatory metabolites, including Tetranor 12-HETE. [, ] This increase was associated with impaired resolution of inflammation and a heightened pro-inflammatory environment, suggesting a potential link between Tetranor 12-HETE and the exacerbated inflammatory response seen in aging after MI. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(3-thiophenylmethyl)propanamide](/img/structure/B1256379.png)
![2-(2,5-Difluorophenyl)-5-methyl-4-[[4-(2-pyrazinyl)-1-piperazinyl]methyl]oxazole](/img/structure/B1256381.png)
![(2S,3R)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1256383.png)


![(5R)-1-[2-[3,5-bis(trifluoromethyl)phenyl]ethyl]-5-butyl-4,5-dihydroimidazol-2-amine](/img/structure/B1256388.png)



![(3R,4S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256394.png)



![(1R,5S)-6-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane](/img/structure/B1256402.png)